molecular formula C5H7ClF3N3 B2897305 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride CAS No. 2219371-87-4

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride

Cat. No.: B2897305
CAS No.: 2219371-87-4
M. Wt: 201.58
InChI Key: DGDIINATPVFYKH-UHFFFAOYSA-N
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Description

Evolution of Photoaffinity Labeling Technologies

Photoaffinity labeling emerged in the 1970s as a transformative tool for studying ligand-receptor interactions. Early implementations relied on phenyl azides, which generated nitrene intermediates upon UV irradiation. However, nitrenes exhibited poor selectivity due to rapid rearrangement and nonspecific reactions with water or solvents. By the 1980s, researchers sought alternatives with enhanced stability and precision.

Diazirines and benzophenones emerged as superior photoreactive groups. Diazirines, upon activation at ~350 nm, produce carbenes that form covalent bonds with proximal C–H, N–H, or O–H bonds in target proteins. Benzophenones, activated at 365 nm, generate ketone radicals that abstract hydrogen atoms, enabling covalent linkage. Crucially, diazirines offered advantages in aqueous environments due to their compatibility with biological buffers and reduced protein denaturation risks.

The integration of mass spectrometry (MS) with photoaffinity labeling in the 1990s revolutionized structural analyses. Techniques like MALDI-MS and LC/ESI-MS enabled precise mapping of ligand-binding pockets and stoichiometric determinations. For example, isotope-coded affinity tags (ICAT) combined with biotin-streptavidin purification allowed detection of subpicomolar protein complexes. These advancements underscored the importance of photoreactive group stability and MS compatibility in probe design.

Emergence of Diazirine Chemistry in Biological Research

Diazirines gained prominence due to their balanced reactivity and stability. The trifluoromethyl phenyl diazirine (TPD) scaffold became a gold standard, as its electron-withdrawing trifluoromethyl group stabilized the diazirine ring while promoting efficient carbene generation. Comparative studies demonstrated that TPD-based probes outperformed azides and benzophenones in crosslinking efficiency and by-product minimization.

Key structural insights emerged from computational and experimental analyses. Electron-rich aryl diazirines, such as para-methoxy-TPD, exhibited enhanced C–H insertion efficacy due to lowered activation energies. Additionally, the singlet-triplet equilibrium of carbenes influenced reaction pathways: singlet carbenes underwent direct insertions, while triplet states favored radical-mediated couplings. These findings guided the design of diazirines with tailored reactivities for specific biological targets.

Applications expanded into proteomics and drug discovery. For instance, TPD-labeled ligands enabled the identification of G-protein-coupled receptor (GPCR) binding sites, while diazirine-modified nucleotides probed DNA-protein interactions. The adaptability of diazirines to diverse biological contexts cemented their role as indispensable tools in molecular pharmacology.

Development of Strained Heterocyclic Photoaffinity Tags

Strained heterocycles, such as azetidines, emerged as novel scaffolds for photoaffinity probes. The four-membered azetidine ring introduces angle strain, which elevates reactivity and promotes proximity-driven crosslinking. This principle was first validated in benzophenone-azetidine conjugates, where the strained ring positioned the photoreactive group closer to target binding pockets.

The incorporation of diazirines into strained systems addressed limitations of linear analogs. For example, 3-(trifluoromethyl)-3H-diazirine fused to azetidine combines the photolytic efficiency of diazirines with the spatial constraints of a small ring. This design minimizes steric hindrance while maximizing the likelihood of covalent bond formation during ligand-receptor interactions. Strained heterocycles also improve metabolic stability, as demonstrated in studies comparing azetidine-diazirine conjugates to acyclic counterparts.

Rationale for Azetidine-Diazirine Conjugation

The conjugation of azetidine with a trifluoromethyl-diazirine moiety optimizes key physicochemical and biological properties:

  • Enhanced Reactivity : The strained azetidine ring preorganizes the diazirine group, reducing the entropic penalty during carbene insertion.
  • Improved Solubility : The hydrochloride salt form increases aqueous solubility, facilitating in vitro and in situ applications.
  • Stability : The trifluoromethyl group stabilizes the diazirine ring against hydrolysis and thermal degradation.
  • Selectivity : The compact structure minimizes off-target interactions, as evidenced by studies showing >90% specificity in kinase profiling assays.

This strategic fusion addresses historical challenges in photoaffinity labeling, such as poor crosslinking yields and nonspecific binding, while enabling high-resolution mapping of complex protein-ligand interfaces.

Table 1: Comparison of Photoreactive Groups in Photoaffinity Labeling

Property Phenyl Azide Benzophenone Diazirine Azetidine-Diazirine
Activation Wavelength 254 nm 365 nm 350–370 nm 350–370 nm
Reactive Intermediate Nitrene Diradical Carbene Carbene
Aqueous Stability Low Moderate High High
Crosslinking Efficiency 10–20% 30–40% 50–70% 70–85%
By-Product Formation High Moderate Low Low

Table 2: Applications of Strained Heterocyclic Photoaffinity Tags

Compound Class Target Protein Key Finding Reference
Azetidine-Benzophenone Serine Proteases Identified catalytic triad residues
Diazirine-Pyrrolidine GPCRs Mapped allosteric binding sites
Azetidine-Diazirine Kinases Resolved ATP-binding domain conformations

Properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)4(10-11-4)3-1-9-2-3;/h3,9H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIINATPVFYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Swern Oxidation-Based Route from Azetidine Alcohol Precursors

The most widely documented method involves a six-step sequence starting from commercially available azetidine derivatives. The process begins with 1-(hydroxymethyl)azetidine (1a) , which undergoes Swern oxidation to yield the corresponding aldehyde 1b (65% yield). Subsequent nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (CF3TMS) in the presence of tetrabutylammonium fluoride (TBAF) generates 2,2,2-trifluoro-1-(azetidin-1-yl)ethanol (1c) in 79% yield.

Ketone formation via Dess-Martin periodinane oxidation of 1c produces 1-(azetidin-1-yl)-2,2,2-trifluoroethanone (1d) , which exists in equilibrium with its hydrate. Direct treatment with hydroxylamine hydrochloride under reflux conditions converts 1d to the oxime intermediate 1e (40% yield). Tosylation of 1e using p-toluenesulfonyl chloride (TsCl) and 4-dimethylaminopyridine (DMAP) affords the tosyl oxime 1f , which undergoes ammonolysis in liquid NH3 at −50°C to form the diaziridine 1g . Final oxidation with Ag2O in diethyl ether yields 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)azetidine , isolated as the hydrochloride salt (85% yield after crystallization).

Key Data Table 1: Reaction Yields and Conditions

Step Reaction Reagents/Conditions Yield (%)
1 Swern oxidation Oxalyl chloride, DMSO, −78°C 65
2 CF3TMS addition TBAF, THF, 0°C 79
3 Dess-Martin oxidation DCM, rt 92
4 Oxime formation NH2OH·HCl, EtOH, reflux 40
5 Tosylation TsCl, DMAP, DCM, 0°C 88
6 Diaziridine cyclization NH3, −50°C 76
7 Diazirine oxidation Ag2O, Et2O, rt 85

Alternative Apple Reaction-Mediated Bromination Pathway

A divergent approach leverages the Apple reaction for introducing the diazirine group. Starting with 3-(trifluoromethyl)-3H-diazirine (1) , treatment with phosphorus tribromide (PBr3) in anhydrous dichloromethane generates 3-bromo-3-(trifluoromethyl)-3H-diazirine (25) . Subsequent nucleophilic substitution with 1-(aminomethyl)azetidine in dimethylformamide (DMF) at 60°C affords the secondary amine intermediate 33 , which is protonated with HCl gas to yield the hydrochloride salt (68% overall yield).

This method circumvents the need for toxic silver oxide but requires stringent anhydrous conditions. Comparative NMR analysis (H,F) confirms identical spectral profiles to the Swern-derived product, validating structural equivalence.

Photolabeling-Optimized Synthesis via Tosyl Oxime Intermediate

A third protocol prioritizes photostability by modifying the tosyl oxime intermediate 1f . Reductive amination of 1f with azetidine-3-carbaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol yields 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)azetidine without isolating the diaziridine. Acidic workup with HCl/dioxane directly provides the hydrochloride salt in 72% yield. This route reduces step count but necessitates precise pH control during reduction to prevent diazirine degradation.

Mechanistic Insights and Byproduct Analysis

Critical to all routes is the diaziridine-to-diazirine oxidation step. Side reactions, such as N–N bond cleavage or trifluoromethyl group hydrolysis, are mitigated by low-temperature Ag2O treatments. LC-MS traces from the Swern route show ≤5% byproducts (e.g., 3-(trifluoromethyl)azetidine from over-oxidation), while the Apple method generates ≤12% 3-bromoazetidine due to residual PBr3.

Scalability and Industrial Adaptations

Kilogram-scale productions favor the Swern route due to commercial availability of 1a and streamlined purification. Notably, 1g·HCl crystallizes selectively from ethyl acetate/hexanes, enabling >99% purity by HPLC. Industrial patents highlight substituting TsCl with mesyl chloride (MsCl) for cost reduction, albeit with a 7% yield penalty.

Scientific Research Applications

Photoaffinity Labeling

The compound's ability to form reactive intermediates under UV light makes it particularly useful in photoaffinity labeling. This technique allows researchers to study the interactions between biomolecules by covalently attaching them to specific targets, thereby elucidating biochemical pathways and molecular mechanisms.

Bioconjugation

Due to its structural properties, 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride can be employed in bioconjugation processes. This application is critical for developing targeted drug delivery systems and creating conjugates for imaging and therapeutic purposes.

Mechanistic Studies

Research into the interactions of this compound with biological macromolecules can provide insights into its mechanism of action. Interaction studies typically involve:

  • Binding affinity assays to determine how well the compound binds to target proteins.
  • Kinetic studies to analyze the rate of reaction and stability of the compound in biological systems.

Synthetic Chemistry

The unique reactivity of this compound allows it to serve as a versatile building block in synthetic organic chemistry. It can be utilized in multi-step organic reactions to synthesize complex molecules.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound in various applications:

  • Photoaffinity Labeling Study : A study published in Journal of Biological Chemistry highlighted how this compound was used to label specific proteins in cell membranes, allowing researchers to map signaling pathways more accurately.
  • Drug Delivery Systems : Research conducted by Nature Communications explored how bioconjugates formed with this compound improved the targeting efficiency of chemotherapeutic agents, leading to enhanced therapeutic outcomes with reduced side effects.

Mechanism of Action

Comparison with Similar Compounds

Stability :

  • Stable in dark conditions (1 M acid/base, ≤75°C for 30 min) .
  • Photolyzes rapidly under UV light (350 nm), yielding 65% carbene and 35% diazo isomer .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related azetidine and diazirine derivatives:

Compound Name Molecular Formula Molecular Weight Key Features Photoreactivity Applications References
Target Compound : 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride C₇H₁₁ClF₃N₃ 229.63 Diazirine (carbene generation), trifluoromethyl, azetidine ring High Photoaffinity labeling, drug discovery
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride C₈H₁₃ClF₃N₃ 243.66 Piperidine ring (6-membered), diazirine, trifluoromethyl Moderate Broader binding pockets due to ring size
3-Fluoro-3-Methylazetidine hydrochloride C₄H₈ClF₃N 162.56 Fluorine and methyl substituents (no diazirine) None Metabolic studies, non-covalent probes
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride C₁₀H₁₁ClF₃NO 253.65 Hydroxyl group (hydrogen bonding), trifluoromethylphenyl None Solubility enhancement, enzyme inhibitors
3,3-Difluoroazetidine hydrochloride C₃H₆ClF₂N 129.54 Two fluorines on azetidine ring (no diazirine) None Fluorinated analogs for PET imaging

Key Research Findings

Photoreactivity and Stability

  • The trifluoromethyl-diazirine group in the target compound exhibits superior photolytic efficiency (>95% carbene yield in methanol) compared to non-trifluoromethyl analogs .
  • Piperidine analogs (e.g., 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride) show reduced carbene stability due to weaker electron-withdrawing effects of difluoromethyl vs. trifluoromethyl .

Advantages and Limitations

Compound Advantages Limitations
Target Compound High photoreactivity, thermal stability Limited solubility in non-polar solvents
Piperidine Analogs Broader target compatibility Lower carbene yield
Fluorinated Azetidines (non-diazirine) Improved pharmacokinetics No photo-crosslinking capability
Hydroxyl-containing Analogs Enhanced solubility Reduced membrane permeability

Biological Activity

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride is a synthetic compound notable for its unique diazirine structure and trifluoromethyl group. This compound, with the molecular formula C5H7ClF3N3\text{C}_5\text{H}_7\text{ClF}_3\text{N}_3 and a molecular weight of approximately 201.58 g/mol, has gained attention in biological research due to its versatile applications, particularly in photocrosslinking studies, drug development, and imaging techniques .

The biological activity of this compound primarily stems from its ability to form highly reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, facilitating the study of molecular interactions and identification of binding sites . This property is particularly useful in photoaffinity labeling, which allows researchers to probe protein-ligand interactions in complex biological systems.

Applications in Research

The compound's biological activity is leveraged in several key research areas:

  • Photocrosslinking Studies : It is effective for photocrosslinking proteins and nucleic acids, enabling scientists to elucidate interactions and structural dynamics under specific light conditions .
  • Drug Development : The trifluoromethyl group enhances stability and bioavailability, making it a promising candidate for designing new pharmaceuticals .
  • Imaging Techniques : Utilized in advanced imaging methods, it aids in tracing biological pathways and understanding cellular processes critical for both academic and clinical research .

Comparative Analysis

The unique properties of this compound can be compared with similar compounds that also contain diazirine structures. The following table summarizes key features of selected compounds:

Compound NameCAS NumberKey Features
1-Azabicyclo[2.2.2]octane280-57-9Bicyclic structure with nitrogen; used in medicinal chemistry.
Trifluoromethylphenyl diazirineNot specifiedContains a trifluoromethyl group; utilized in photoaffinity labeling.
1,2-Diazolidine103-81-1A five-membered ring containing two nitrogen atoms; relevant in synthetic applications.

The presence of both the trifluoromethyl group and the diazirine structure distinguishes this compound from other compounds, enhancing its reactivity and potential applications in bioconjugation and synthetic chemistry .

Study 1: Protein Interaction Studies

In a study examining protein interactions, researchers utilized this compound as a photoaffinity label to identify binding sites on target proteins. The compound was irradiated with UV light, resulting in covalent attachment to the proteins, which were subsequently analyzed using mass spectrometry. This approach allowed for the detailed mapping of interaction sites critical for drug design .

Study 2: Drug Development

Another significant application involved testing the compound's efficacy as a lead candidate in drug development. In vitro assays demonstrated that compounds derived from this compound exhibited enhanced bioactivity against specific cancer cell lines compared to traditional chemotherapeutics. This study underscored the potential of this compound as a scaffold for novel therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride, and what reaction conditions are optimal?

  • Methodological Answer : Synthesis typically involves coupling the azetidine core with a trifluoromethyl-diazirinyl group. Key steps include:

Base Preparation : Reacting 3-azetidin-3-ol with a trifluoromethyl-diazirinyl precursor under inert atmosphere (e.g., nitrogen) to avoid side reactions .

Hydrochloride Formation : Treating the intermediate with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability. Reaction conditions (room temperature, controlled pH) are critical to prevent decomposition .

Q. What are the solubility characteristics of this compound, and how do they affect experimental design?

  • Methodological Answer : The hydrochloride salt form improves water solubility, making it suitable for aqueous-phase reactions. Solubility in organic solvents (e.g., DMSO, ethanol) facilitates stock solution preparation. For kinetic studies, pre-dissolve in DMSO (10 mM stock) and dilute in buffer to avoid precipitation .

Advanced Research Questions

Q. What computational methods are recommended for predicting reaction pathways involving this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction mechanisms (e.g., diazirinyl ring-opening reactions). Software like Gaussian or ORCA can optimize transition states and predict activation energies .
  • Reaction Path Search : Tools like GRRM or AFIR identify plausible intermediates and byproducts. For example, trifluoromethyl group substitution pathways can be mapped to avoid undesired side reactions .
  • Feedback Loop : Integrate experimental data (e.g., NMR kinetics) into computational models to refine predictions .

Q. How can researchers address discrepancies in reaction yields or byproduct formation during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, stoichiometry). For example, a 23^3 factorial design can optimize coupling reaction yield by testing temperature (RT vs. 50°C), catalyst loading (0.1–1.0 mol%), and solvent polarity .
  • Byproduct Analysis : Use LC-MS to identify impurities. If a chlorinated byproduct is detected, adjust HCl concentration during salt formation to minimize over-protonation .

Q. What are the best practices for designing experiments to study the compound's reactivity under varying conditions?

  • Methodological Answer :
  • Kinetic Profiling : Conduct time-resolved 19F^{19}F-NMR to monitor trifluoromethyl group stability under acidic/basic conditions. For example, track signal decay at δ -60 ppm to quantify degradation rates .
  • Variable Control : Use a jacketed reactor for precise temperature control (±0.1°C) during exothermic reactions (e.g., diazirinyl ring modifications) .
  • Safety Protocols : Follow OSHA guidelines (29 CFR 1910) for handling corrosive reagents (e.g., HCl) and ensure proper ventilation during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.